Silabenzene, 1-methyl-
CAS No.: 63878-65-9
Cat. No.: VC19421420
Molecular Formula: C6H8Si
Molecular Weight: 108.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63878-65-9 |
|---|---|
| Molecular Formula | C6H8Si |
| Molecular Weight | 108.21 g/mol |
| IUPAC Name | 1-methylsiline |
| Standard InChI | InChI=1S/C6H8Si/c1-7-5-3-2-4-6-7/h2-6H,1H3 |
| Standard InChI Key | RHJZFALAFLMQQW-UHFFFAOYSA-N |
| Canonical SMILES | C[Si]1=CC=CC=C1 |
Introduction
Synthetic Challenges of 1-Methylsilabenzene
Steric Protection Requirements
The synthesis of stable silabenzenes necessitates bulky substituents to prevent dimerization or decomposition. Tokitoh et al. demonstrated that Tbt and Bbt groups effectively shield the reactive silicon center in silabenzenes 1a and 1b, enabling isolation and characterization . In contrast, a methyl group offers minimal steric protection, rendering 1-methylsilabenzene prone to rapid polymerization. Computational studies suggest that even with a methyl substituent, the silicon center remains highly electrophilic, attracting nucleophiles or engaging in [4+2] cycloadditions .
Thermodynamic Instability
The bond dissociation energy of Si–C in silabenzenes is lower than that of C–C bonds in benzene, exacerbating instability. For Tbt-substituted silabenzene 1a, the Si–C bond length was measured at 1.765–1.770 Å, slightly longer than the calculated 1.771 Å for parent silabenzene . A methyl group, being less electron-donating than Tbt, may further weaken Si–C bonding, as evidenced by the rapid dimerization of 1a (50% conversion in 4 months at room temperature) .
Theoretical Predictions and Computational Studies
NMR Chemical Shifts
The NMR chemical shift of Tbt-silabenzene 1a is observed at 93.64 ppm, a low-field signal indicative of deshielding from π-electron delocalization . For 1-methylsilabenzene, calculations predict a similar shift (∼90–95 ppm), though experimental validation remains unfeasible. NMR shifts for ring protons in 1a appear at 6.71–8.00 ppm, reflecting aromatic character ; methyl protons in 1-methylsilabenzene would likely resonate upfield (∼0.5–1.5 ppm) due to shielding effects.
Comparative Analysis with Bulky-Substituted Silabenzenes
Steric vs. Electronic Effects
Bulky substituents like Tbt impart kinetic stability via steric hindrance, whereas methyl groups primarily exert electronic effects. The Tbt group in 1a reduces ring strain and shields the silicon center from nucleophilic attack, enabling reactions with methanol and benzophenone to yield 1,2- and 1,4-adducts . In contrast, 1-methylsilabenzene’s diminished steric protection would favor rapid dimerization, as seen in less-stabilized silabenzenes .
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